3-Amino-4-bromobenzamide
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Overview
Description
3-Amino-4-bromobenzamide is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2O/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3H,9H2, (H2,10,11) . This indicates that the molecule consists of a benzamide group with an amino group at the 3rd position and a bromo group at the 4th position on the benzene ring.Scientific Research Applications
Chemical Synthesis and Compound Development
Synthetic Pathways : 3-Amino-4-bromobenzamide is a critical intermediate in synthesizing a variety of complex molecules. For example, it is utilized in the CuI-catalyzed reactions to produce 3-substituted isocoumarins and quinazolinones, offering a pathway to develop compounds with potential biological activities (Cai, Wang, & Xi, 2012); (Xu, Jiang, & Ma, 2012).
Copper-Catalyzed Reactions : The compound has been employed in copper-catalyzed direct amination of ortho-functionalized haloarenes, showcasing its value in constructing aromatic amines, a fundamental structure in many pharmaceuticals (Zhao, Fu, & Qiao, 2010).
Mechanism of Action
Target of Action
The primary target of 3-Amino-4-bromobenzamide is poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
This compound interacts with its target, PARP, by mimicking the structure of nicotinamide adenine dinucleotide (NAD+) . When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . The structure of this compound is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the DNA repair pathway . By inhibiting PARP, this compound disrupts the normal function of this pathway, leading to a decrease in DNA repair and an increase in programmed cell death .
Result of Action
The result of this compound’s action is a decrease in DNA repair and an increase in programmed cell death . This is due to its inhibition of PARP, which normally uses NAD+ to repair DNA . By preventing PARP from using NAD+, this compound disrupts the normal function of the DNA repair pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other drugs or substances in the body, the pH of the environment, and the temperature.
Biochemical Analysis
Biochemical Properties
It is known that benzamide derivatives can participate in various biochemical reactions
Molecular Mechanism
It is known that benzamide derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-amino-4-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQQRVWVDJNYIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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